molecular formula C12H20Cl2N2 B11853109 2-Phenyl-2-(Pyrrolidin-1-Yl)Ethan-1-Amine Dihydrochloride

2-Phenyl-2-(Pyrrolidin-1-Yl)Ethan-1-Amine Dihydrochloride

Cat. No.: B11853109
M. Wt: 263.20 g/mol
InChI Key: FUEINXZUOYRDNW-UHFFFAOYSA-N
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Description

2-Phenyl-2-pyrrolidinylethylamine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 and a molecular weight of 263.21 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a phenyl group and a pyrrolidine ring, making it a valuable tool in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-pyrrolidinylethylamine dihydrochloride typically involves the reaction of 2-phenyl-2-pyrrolidinylethylamine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 2-Phenyl-2-pyrrolidinylethylamine and hydrochloric acid

    Catalysts: None typically required

    Purification: Crystallization or recrystallization from ethanol or methanol

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-pyrrolidinylethylamine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2)

Major Products

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Halogenated derivatives

Scientific Research Applications

2-Phenyl-2-pyrrolidinylethylamine dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-pyrrolidinylethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A simpler structure lacking the pyrrolidine ring.

    2-Pyrrolidinylethylamine: Lacks the phenyl group.

    Phenylpyrrolidine: Similar structure but different functional groups.

Uniqueness

2-Phenyl-2-pyrrolidinylethylamine dihydrochloride is unique due to its combined phenyl and pyrrolidine structures, which provide distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.20 g/mol

IUPAC Name

N-(2-phenylethyl)pyrrolidin-2-amine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c1-2-5-11(6-3-1)8-10-14-12-7-4-9-13-12;;/h1-3,5-6,12-14H,4,7-10H2;2*1H

InChI Key

FUEINXZUOYRDNW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)NCCC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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